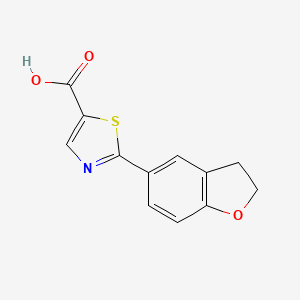
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Vue d'ensemble
Description
“2-(3-Nitrophenyl)ethanamine hydrochloride” is a compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.64 g/mol . Another related compound is “3-Nitrophenylhydrazine hydrochloride” with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(3-nitrophenyl)-1H-imidazole hydrochloride” were not found, a study on benidipine hydrochloride mentioned the detection of process-related impurities during its synthetic process development . Another study discussed a novel 3-NPH derivatization-based method with high sensitivity, good chromatographic separation, and broad coverage .
Molecular Structure Analysis
The InChI for “2-(3-Nitrophenyl)ethanamine hydrochloride” is InChI=1S/C8H10N2O2.ClH/c9-5-4-7-2-1-3-8(6-7)10(11)12;/h1-3,6H,4-5,9H2;1H . For “3-Nitrophenylhydrazine hydrochloride”, the InChI is InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties for “2-(3-Nitrophenyl)ethanamine hydrochloride” include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . For “3-Nitrophenylhydrazine hydrochloride”, the hydrogen bond donor count is 3 and the hydrogen bond acceptor count is 4 .
Applications De Recherche Scientifique
Antimicrobial Properties
2-(3-nitrophenyl)-1H-imidazole hydrochloride and its derivatives have been investigated for their antimicrobial properties. A study synthesized various derivatives of this compound, which exhibited significant antimicrobial activities against Candida albicans (Narwal et al., 2012).
Corrosion Inhibition
Research has explored the use of imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, as corrosion inhibitors. These compounds demonstrated significant efficiency in protecting steel in corrosive environments, as evidenced by various analytical techniques (Singh et al., 2017).
Catalysis in Chemical Reactions
Imidazole derivatives play a crucial role in catalyzing various chemical reactions. For instance, an imidazole derivative was used to catalyze the hydrolysis of p-nitrophenyl acetate, showcasing its potential as a bifunctional catalyst in ester hydrolysis (Motomura et al., 1991).
As Precursors in Nanoparticle Synthesis
Imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, have been identified as useful precursors for the synthesis of zinc oxide nanoparticles. These derivatives exhibit unique structural properties that make them suitable for this application (Padhy et al., 2010).
Potential in Antifungal Applications
Certain imidazole hydrochloride derivatives, including those related to 2-(3-nitrophenyl)-1H-imidazole, have shown promise as antifungal agents. Their efficacy was demonstrated in topical applications against dermatophytosis in animal models (Ogata et al., 1983).
Electrochemical Studies
These derivatives have been explored in electrochemical studies, particularly in understanding their interaction with various substrates and their potential in creating electrochemically active materials (Soylemez et al., 2015).
DNA Interaction Studies
Imidazole derivatives have also been studied for their interaction with DNA, which is critical in understanding their role in biological systems and potential therapeutic applications. These studies include DNA-binding and photocleavage investigations (Zhang et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYUWWNSGOBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






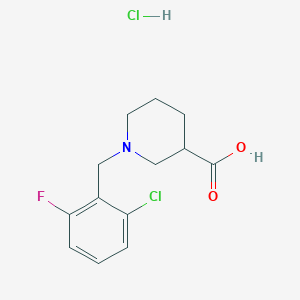
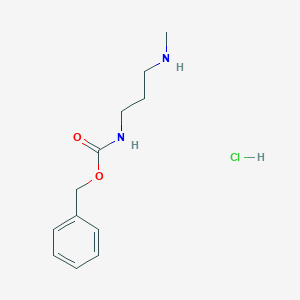
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)
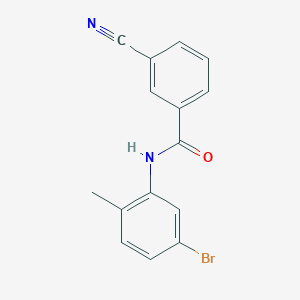
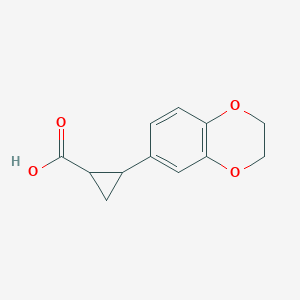
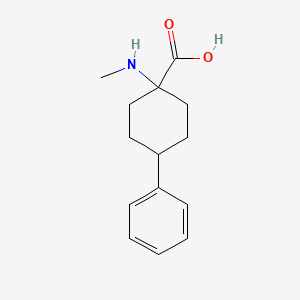
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)

